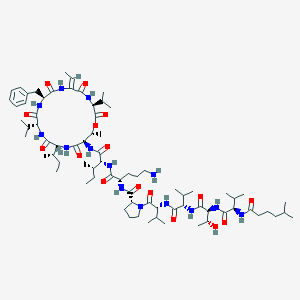
1,3-Dichloro-1,1,2-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-1,1,2-trifluoropropane, also known as HCFC-123, is a chemical compound that has been widely used in various applications. It is a colorless and odorless liquid that is highly volatile and has a low boiling point. HCFC-123 has been used as a refrigerant, solvent, and foam blowing agent. However, due to its negative impact on the environment, its production and use have been phased out in many countries.
Mecanismo De Acción
1,3-Dichloro-1,1,2-trifluoropropane acts as a refrigerant by absorbing heat from the surrounding environment and then releasing it when it is compressed. This process allows for the cooling of the surrounding area. As a solvent, 1,3-Dichloro-1,1,2-trifluoropropane dissolves the solute by breaking down the intermolecular forces between the solute molecules.
Efectos Bioquímicos Y Fisiológicos
1,3-Dichloro-1,1,2-trifluoropropane has been found to have negative effects on the environment and human health. It is a potent greenhouse gas that contributes to the depletion of the ozone layer. Exposure to 1,3-Dichloro-1,1,2-trifluoropropane can cause irritation of the eyes, skin, and respiratory tract. Prolonged exposure can lead to liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dichloro-1,1,2-trifluoropropane has been used as a solvent in various lab experiments due to its ability to dissolve a wide range of solutes. It has also been used as a refrigerant in cryogenic applications due to its low boiling point. However, its negative impact on the environment and human health limits its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1,3-Dichloro-1,1,2-trifluoropropane. One direction is to develop alternative refrigerants and solvents that are more environmentally friendly and have fewer negative health effects. Another direction is to study the potential applications of 1,3-Dichloro-1,1,2-trifluoropropane in other fields, such as energy storage and transportation. Additionally, research can be conducted on the potential effects of 1,3-Dichloro-1,1,2-trifluoropropane on marine and freshwater ecosystems.
Métodos De Síntesis
1,3-Dichloro-1,1,2-trifluoropropane is synthesized by the reaction between 1,1,1-trifluoro-2,3-epoxypropane and hydrogen chloride in the presence of a catalyst. The reaction produces 1,3-Dichloro-1,1,2-trifluoropropane and hydrochloric acid as by-products. The synthesis method is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
1,3-Dichloro-1,1,2-trifluoropropane has been extensively studied for its potential applications in various fields. It has been used as a refrigerant in air conditioning and refrigeration systems due to its low boiling point and high heat transfer coefficient. 1,3-Dichloro-1,1,2-trifluoropropane has also been used as a solvent in the production of various chemicals, such as pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
149329-27-1 |
|---|---|
Nombre del producto |
1,3-Dichloro-1,1,2-trifluoropropane |
Fórmula molecular |
C3H3Cl2F3 |
Peso molecular |
166.95 g/mol |
Nombre IUPAC |
1,3-dichloro-1,1,2-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-1-2(6)3(5,7)8/h2H,1H2 |
Clave InChI |
VLFNFIOWGLHPAV-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)Cl)F)Cl |
SMILES canónico |
C(C(C(F)(F)Cl)F)Cl |
Sinónimos |
1,3-Dichloro-1,1,2-trifluoropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)


![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)



![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)


